molecular formula C17H28O3 B585224 10-O-Acetylisocalamendiol CAS No. 1432064-69-1

10-O-Acetylisocalamendiol

Cat. No.: B585224
CAS No.: 1432064-69-1
M. Wt: 280.408
InChI Key: VFQTZHSGAKUHKS-MWDXBVQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-O-Acetylisocalamendiol is a natural product derived from the roots of Acorus calamus L. It is a sesquiterpenoid compound with the molecular formula C17H28O3 and a molecular weight of 280.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-O-Acetylisocalamendiol typically involves the acetylation of isocalamendiol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 10-O-Acetylisocalamendiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-O-Acetylisocalamendiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-O-Acetylisocalamendiol involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

[(1R,4S,4aR,8aR)-4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-11(2)14-8-9-16(5,20-13(4)18)15-7-6-12(3)10-17(14,15)19/h11,14-15,19H,3,6-10H2,1-2,4-5H3/t14-,15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQTZHSGAKUHKS-MWDXBVQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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